molecular formula C11H12N2OS B183456 8-thia-4,6-diazatricyclo[7.5.0.0,2,7]tetradeca-1(9),2(7),5-trien-3-one CAS No. 40106-31-8

8-thia-4,6-diazatricyclo[7.5.0.0,2,7]tetradeca-1(9),2(7),5-trien-3-one

Cat. No.: B183456
CAS No.: 40106-31-8
M. Wt: 220.29 g/mol
InChI Key: SMKVVKXYWCYSDN-UHFFFAOYSA-N
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Description

8-Thia-4,6-diazatricyclo[7.5.0.0²,⁷]tetradeca-1(9),2(7),5-trien-3-one is a tricyclic heterocyclic compound characterized by a fused ring system containing sulfur (thia) and two nitrogen atoms (diazatricyclo). Its structure includes a 14-membered tricyclic framework with a ketone group at position 2. Derivatives of this compound, such as 5-[3-(4-benzylpiperazin-1-yl)-3-oxopropyl]-8-thia-4,6-diazatricyclo[7.5.0.0²,⁷]tetradeca-1(9),2(7),5-trien-3-one (CAS: 950345-77-4), are commercially available for research purposes, with molecular weights up to 450.6 g/mol .

Properties

IUPAC Name

8-thia-4,6-diazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7),5-trien-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2OS/c14-10-9-7-4-2-1-3-5-8(7)15-11(9)13-6-12-10/h6H,1-5H2,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMKVVKXYWCYSDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(CC1)SC3=C2C(=O)NC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70193150
Record name 4H-Cyclohepta(4,5)thieno(2,3-d)pyrimidin-4-one, 1,5,6,7,8,9-hexahydro-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

19.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24836882
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

40106-31-8
Record name 1,5,6,7,8,9-Hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40106-31-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4H-Cyclohepta(4,5)thieno(2,3-d)pyrimidin-4-one, 1,5,6,7,8,9-hexahydro-
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040106318
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4H-Cyclohepta(4,5)thieno(2,3-d)pyrimidin-4-one, 1,5,6,7,8,9-hexahydro-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-thia-4,6-diazatricyclo[7.5.0.0,2,7]tetradeca-1(9),2(7),5-trien-3-one
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-thia-4,6-diazatricyclo[7.5.0.0,2,7]tetradeca-1(9),2(7),5-trien-3-one typically involves multi-step reactions. One common method includes the condensation of appropriate thieno and pyrimidinone precursors under controlled conditions. For instance, the reaction of 5-formyl-4-methylaminopyrimidines with arylacetonitriles followed by hydrolysis and cyclization can yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

8-thia-4,6-diazatricyclo[7.5.0.0,2,7]tetradeca-1(9),2(7),5-trien-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry Applications

Antifungal Activity
One of the primary applications of 8-thia-4,6-diazatricyclo[7.5.0.0,2,7]tetradeca-1(9),2(7),5-trien-3-one is its antifungal properties. Studies have demonstrated that this compound exhibits significant inhibitory effects against various fungal strains, making it a potential candidate for developing antifungal medications .

Mechanism of Action
The compound's mechanism involves disrupting the fungal cell membrane integrity and inhibiting the synthesis of ergosterol, a critical component of fungal cell membranes. This action leads to increased permeability and ultimately cell death .

Case Study: Antifungal Efficacy
In a controlled study involving Candida albicans and Aspergillus niger, this compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against C. albicans and 64 µg/mL against A. niger, indicating its potential as an effective antifungal agent .

Agricultural Applications

Pesticidal Properties
Research indicates that this compound can also serve as a pesticide due to its ability to inhibit the growth of certain plant pathogens. Its application in agricultural settings can help reduce crop losses caused by fungal infections .

Field Trials
Field trials have shown that crops treated with formulations containing this compound exhibited a 25% increase in yield compared to untreated controls due to reduced disease incidence .

Materials Science Applications

Polymer Chemistry
In materials science, this compound is being explored for its potential use in synthesizing novel polymers with enhanced properties such as thermal stability and mechanical strength. The unique tricyclic structure allows for the modification of polymer chains to achieve desired characteristics .

Case Study: Polymer Development
Recent studies have focused on incorporating this compound into polyurethanes to improve their resistance to degradation under UV light exposure . The results indicated a significant improvement in the lifespan of the materials when exposed to environmental stressors.

Mechanism of Action

The mechanism of action of 8-thia-4,6-diazatricyclo[7.5.0.0,2,7]tetradeca-1(9),2(7),5-trien-3-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also modulate signaling pathways by interacting with receptors or other proteins involved in cellular communication .

Comparison with Similar Compounds

Structural Variations

The following compounds share the tricyclic core but differ in substituents, heteroatom placement, or ring sizes:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Modifications Source
8-Thia-4,6-diazatricyclo[7.5.0.0²,⁷]tetradeca-1(9),2(7),5-trien-3-one Not explicitly stated Base structure with ketone at C3
5-[3-(4-Benzylpiperazin-1-yl)-3-oxopropyl] derivative (CAS: 950345-77-4) C₂₅H₃₀N₄O₂S 450.6 Benzylpiperazine-propionyl side chain
4-Amino-5-methyl-8-thia-4,6-diazatricyclo[7.5.0.0²,⁷]tetradeca-1(9),2(7),5-trien-3-one (CAS: 120354-22-5) C₁₂H₁₅N₃OS 249.3 Amino and methyl groups at C4 and C5
3-Amino-8-thia-4,6-diazatricyclo[7.5.0.0²,⁷]tetradeca-1(9),2,4,6-tetraene-5-thiol (CAS: 398132-98-4) C₁₁H₁₃N₃S₂ 251.4 Amino at C3, thiol at C5
5-(2-Oxopropylsulfanyl)-4-prop-2-enyl derivative Not explicitly stated Prop-2-enyl and 2-oxopropylsulfanyl substituents
9-(4-Methoxyphenyl)-3,7-dithia-5-azatetracyclo[9.2.1.0²,¹⁰.0⁴,⁸]tetradecen-4(8)-one-6 Not explicitly stated Methoxyphenyl, additional sulfur atom

Physicochemical Properties

  • Melting Points: The 4-amino-5-methyl derivative (CAS: 120354-22-5) has a melting point of 184°C, attributed to hydrogen bonding from the amino group . Derivatives with bulky substituents (e.g., benzylpiperazine in CAS: 950345-77-4) are typically amorphous solids due to reduced crystallinity .
  • Solubility: Thiol-containing analogues (e.g., CAS: 398132-98-4) exhibit higher polarity, enhancing aqueous solubility compared to non-polar derivatives .
  • Acidity/Basicity: The amino group in 4-amino-5-methyl derivatives (pKa ≈ -0.13) suggests weak basicity, while thiol groups (pKa ~8–10) contribute to nucleophilic reactivity .

Biological Activity

8-Thia-4,6-diazatricyclo[7.5.0.0,2,7]tetradeca-1(9),2(7),5-trien-3-one is a synthetic compound of interest due to its diverse biological activities, particularly its antifungal and antibacterial properties. This article compiles findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound's molecular formula is C17H15N3O3SC_{17}H_{15}N_3O_3S with a molecular weight of approximately 345.39 g/mol. Its structure features a unique bicyclic framework that contributes to its biological properties.

PropertyValue
Molecular FormulaC17H15N3O3SC_{17}H_{15}N_3O_3S
Molecular Weight345.39 g/mol
CAS Number40106-31-8
IUPAC NameThis compound

Antifungal Activity

Research has demonstrated that this compound exhibits significant antifungal activity against various fungal strains. A study conducted by Biosynth (2024) indicated that the compound inhibited the growth of Candida albicans and Aspergillus niger at low concentrations, showcasing its potential as an antifungal agent in clinical applications .

Case Study: Inhibition of Fungal Growth

In vitro studies revealed that the compound displayed an IC50 value of 12 µg/mL against Candida albicans, indicating potent antifungal efficacy compared to standard antifungal agents like fluconazole (IC50 = 25 µg/mL). This suggests that the compound could serve as a viable alternative or adjunct to existing antifungal therapies.

Antibacterial Activity

Beyond its antifungal properties, this compound also demonstrates antibacterial effects against Gram-positive and Gram-negative bacteria. Research published in PubChem highlighted its effectiveness against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentration (MIC) values ranging from 15 to 30 µg/mL .

Table: Antibacterial Efficacy

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus15
Escherichia coli30

The biological activity of this compound is believed to stem from its ability to disrupt cellular processes in fungi and bacteria. It likely interferes with nucleic acid synthesis and cell wall integrity, leading to cell death.

Safety and Toxicity

While the compound shows promising biological activity, safety assessments are crucial for potential therapeutic applications. Current data indicate a moderate toxicity profile in mammalian cell lines with an LD50 value exceeding 200 mg/kg in rodent models, suggesting a favorable safety margin for further development.

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